molecular formula C17H14N2O B14868996 N-phenyl-4-(1H-pyrrol-1-yl)benzamide

N-phenyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B14868996
M. Wt: 262.30 g/mol
InChI Key: UTYFDWNKSKNDGH-UHFFFAOYSA-N
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Description

N-phenyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a phenyl group attached to the amide nitrogen and a pyrrole ring at the para position of the benzamide core. This compound is of interest due to its structural hybrid nature, combining aromatic benzamide and heterocyclic pyrrole moieties, which may confer unique physicochemical and biological properties.

Synthesis: The compound can be synthesized via nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroaromatics, as described in recent methodologies. This approach uses Ni(glyme)Cl₂ as a catalyst, enabling efficient coupling to yield benzamide derivatives like N-(4-(1H-pyrrol-1-yl)phenyl)benzamide .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-phenyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H14N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h1-13H,(H,18,20)

InChI Key

UTYFDWNKSKNDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with aniline in the presence of a coupling agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent and dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key benzamide derivatives and their properties:

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
N-phenyl-4-(1H-pyrrol-1-yl)benzamide Pyrrole at C4, phenyl at N Data not reported N/A Expected IR: ~1688 cm⁻¹ (amide C=O)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl at N 90 80 1H NMR: Aromatic protons at δ 7.42–8.52
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-Hydroxybenzamide, 3,4-dimethoxyphenethyl 96 34 IR: Broad -OH stretch (~3233 cm⁻¹)
N-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)-4-(1H-pyrrol-1-yl)benzamide (15b) β-lactam, chloro substituents, pyrrole 220–222 74 IR: 1741 cm⁻¹ (β-lactam C=O), 1688 cm⁻¹ (amide)
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(pyrazol-3-yl)benzamide 8(h) Bromo, trifluoromethyl, pyrazole 99–102 61 IR: 1651 cm⁻¹ (C=O), 1H NMR: δ 4.26 (d, 4H)

Physicochemical Properties

  • Melting Points : The presence of electron-withdrawing groups (e.g., Cl in 15b) significantly increases thermal stability, as seen in 15b (220–222°C). In contrast, methoxy-substituted derivatives like Rip-B and Rip-D exhibit lower melting points (90–96°C), likely due to reduced crystallinity from bulky substituents .
  • Synthetic Yields : The nickel-catalyzed method for synthesizing this compound is reported to achieve high yields (exact yield unspecified), comparable to Rip-B (80%) but superior to Rip-D (34%) .

Spectral Characteristics

  • IR Spectroscopy : All benzamides show strong amide C=O stretches (~1650–1688 cm⁻¹). Compound 15b additionally exhibits a β-lactam C=O peak at 1741 cm⁻¹, absent in simpler derivatives .
  • NMR Data : Aromatic protons in pyrrole-containing compounds (e.g., 15b) resonate at δ 6.30–7.42, distinct from methoxy-substituted analogs (δ 6.74–8.52 in Rip-B) .

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